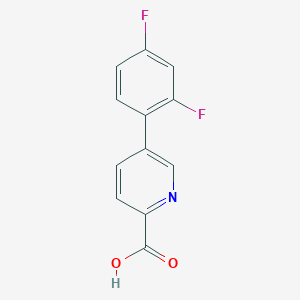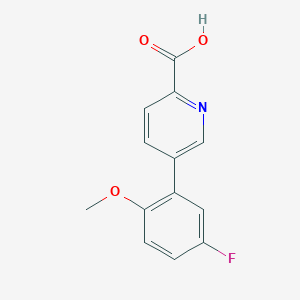
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxy-3-methylphenyl)picolinic acid (5-MMPPA) is a novel compound that has been studied for its potential applications in the scientific research field. It has a wide range of properties and uses, and has attracted the attention of many scientists and researchers. 5-MMPPA has been shown to possess a variety of biological activities, including anti-inflammatory and antioxidant effects. In addition, it has been used in the synthesis of other compounds and materials, and has been studied for its potential applications in drug delivery and other laboratory experiments.
科学的研究の応用
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been studied for its potential anti-inflammatory and antioxidant activities. In addition, it has been used in the synthesis of other compounds and materials, and has been studied for its potential applications in drug delivery and other laboratory experiments. It has also been studied for its potential applications in the field of nanotechnology, as it can be used to create nanomaterials with unique properties.
作用機序
The exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that it may act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. In addition, it may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. In addition, it has been shown to reduce the levels of pro-inflammatory cytokines in the body. It has also been shown to have protective effects against oxidative damage to DNA and proteins.
実験室実験の利点と制限
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the overall yield of the reaction is typically in the range of 60-70%. In addition, it is relatively stable and can be stored at room temperature. However, it is important to note that the exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is not yet fully understood, and further research is needed to explore its potential applications in the scientific research field.
将来の方向性
The potential future directions for 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% are numerous. Further research is needed to explore its potential applications in the field of nanotechnology, as well as its potential anti-inflammatory and antioxidant activities. In addition, further research is needed to explore its potential applications in drug delivery and other laboratory experiments. Finally, further research is needed to better understand its exact mechanism of action and to explore its potential biochemical and physiological effects.
合成法
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-methoxy-3-methylphenol with pyridine-2-carboxaldehyde in the presence of a base catalyst. This reaction produces the intermediate compound 4-methoxy-3-methylphenyl-2-pyridone. The next step involves the reaction of the intermediate compound with acetic anhydride in the presence of a base catalyst. This reaction produces 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% as the final product. The overall yield of the reaction is typically in the range of 60-70%.
特性
IUPAC Name |
5-(4-methoxy-3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-10(4-6-13(9)18-2)11-3-5-12(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVONVZZTGDFYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-3-methylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














